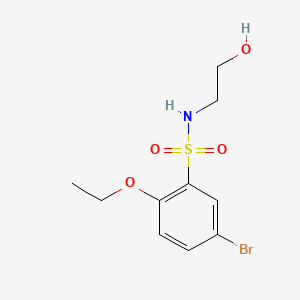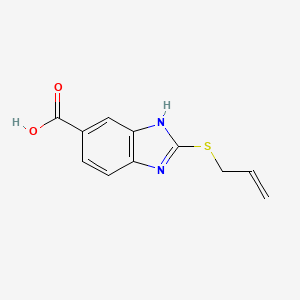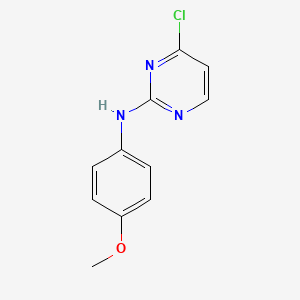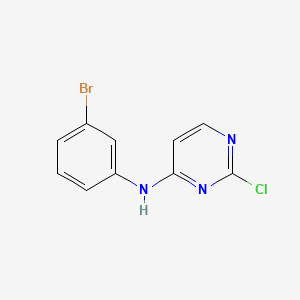
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a hydroxyethyl group attached to the benzene ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase the yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form the corresponding ethoxy-N-(2-hydroxyethyl)benzenesulfonamide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 5-bromo-2-ethoxy-N-(2-carboxyethyl)benzenesulfonamide.
Reduction: Formation of 5-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide.
Substitution: Formation of various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the sulfonamide group allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-2-ethoxy-N-(2-methoxyethyl)benzenesulfonamide
- 5-bromo-2-ethoxy-N-(3-ethyl-2-morpholin-4-ylpentyl)benzenesulfonamide
- 5-bromo-2-ethoxy-N’-(3-phenyl-2-propenylidene)benzenesulfonamide
Uniqueness
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide is unique due to the presence of the hydroxyethyl group, which imparts specific chemical and biological properties. This group can participate in hydrogen bonding and other interactions, making the compound versatile for various applications. Additionally, the bromine atom provides a site for further chemical modifications, allowing the synthesis of a wide range of derivatives with tailored properties.
Propiedades
IUPAC Name |
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO4S/c1-2-16-9-4-3-8(11)7-10(9)17(14,15)12-5-6-13/h3-4,7,12-13H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPXEQNAHNODBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![bis{4-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B603036.png)
amine](/img/structure/B603037.png)
amine](/img/structure/B603040.png)
amine](/img/structure/B603041.png)
![{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-hydroxypropyl)amine](/img/structure/B603042.png)
![(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine](/img/structure/B603043.png)



amine](/img/structure/B603049.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603050.png)
amine](/img/structure/B603053.png)
![1-Phenyl-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B603057.png)
amine](/img/structure/B603058.png)
